

# (4-Methylmorpholin-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

Cat. No.: B1290380

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CAS Number: 1159598-86-3 (racemic), 1620510-51-1 ((R)-enantiomer)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **(4-Methylmorpholin-3-yl)methanol**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its structural motifs—a morpholine ring and a primary alcohol—it serves as a valuable building block in the design and synthesis of more complex molecules. This document details its physicochemical properties, a known synthetic protocol, and the broader context of the biological activities associated with the morpholine scaffold.

## Physicochemical Properties

A summary of the key physicochemical properties for **(4-Methylmorpholin-3-yl)methanol** and its hydrochloride salt is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various solvent systems.

Property	Value	Source
CAS Number	1159598-86-3 (racemic)[1]	ChemicalBook
1620510-51-1 ((R)-enantiomer)[2]	Apollo Scientific, Sigma-Aldrich	
Molecular Formula	C6H13NO2	PubChemLite
Molecular Weight	131.17 g/mol	Apollo Scientific
Appearance	Yellow oil	ChemicalBook
Predicted XlogP	-0.7	PubChemLite
Predicted Hydrogen Bond Donors	1	PubChemLite
Predicted Hydrogen Bond Acceptors	3	PubChemLite
Predicted Rotatable Bond Count	1	PubChemLite
Predicted Exact Mass	131.094629 g/mol	PubChemLite
Predicted Monoisotopic Mass	131.094629 g/mol	PubChemLite
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Formula	C6H14ClNO2	PubChem
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Weight	167.63 g/mol [3]	PubChem

## Synthesis of (4-Methylmorpholin-3-yl)methanol

The synthesis of **(4-Methylmorpholin-3-yl)methanol** can be achieved through the reductive amination of morpholin-3-ylmethanol with formaldehyde. The following protocol is based on a procedure described in the patent literature.

## Experimental Protocol

Materials:

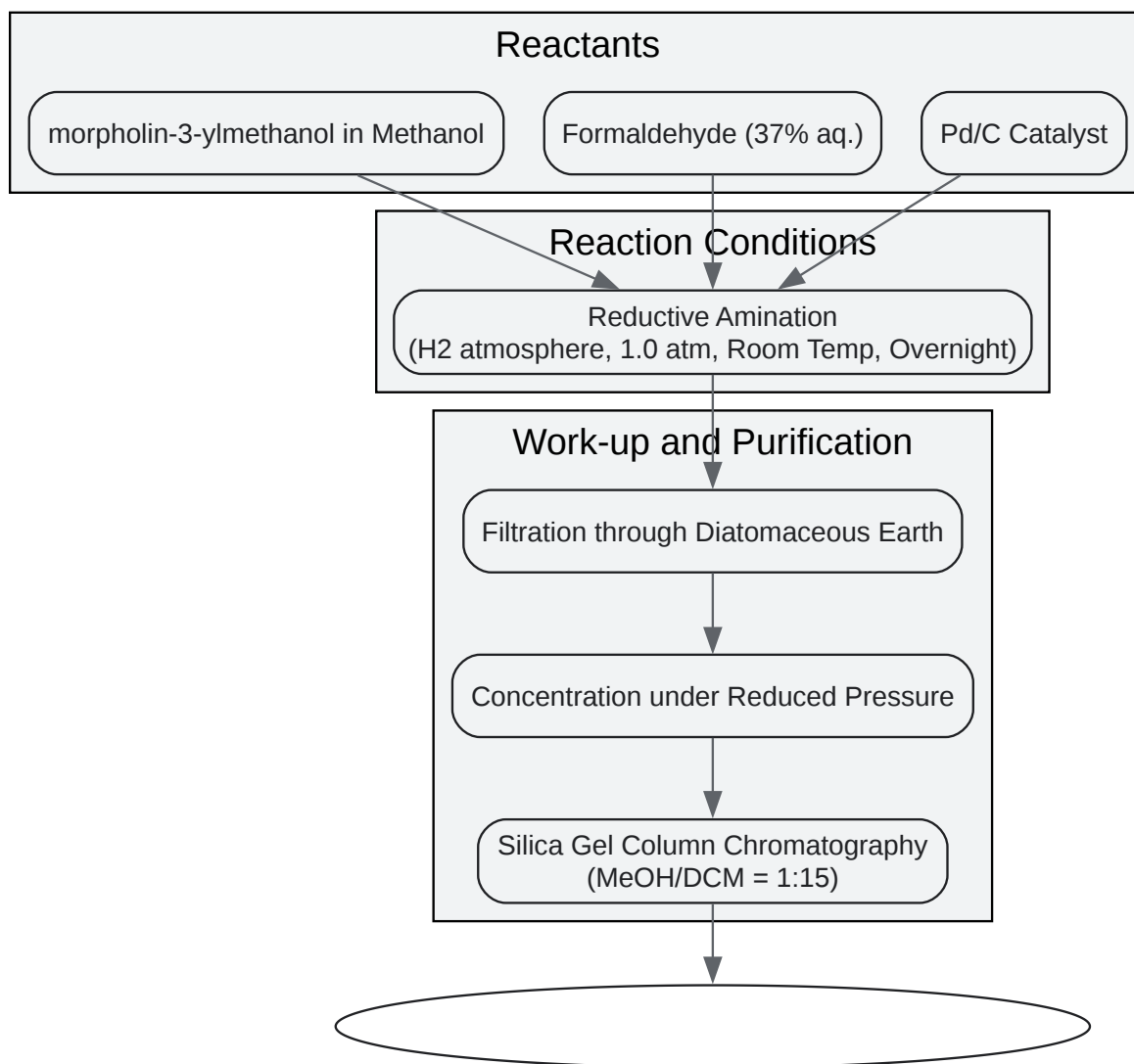
- morpholin-3-ylmethanol
- Methanol (MeOH)
- Formaldehyde (37% aqueous solution)
- Palladium on carbon (Pd/C) catalyst
- Diatomaceous earth
- Dichloromethane (DCM)
- Silica gel

Procedure:[\[1\]](#)

- A solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) is prepared in methanol (20 mL).
- To this solution, formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and a palladium/carbon catalyst (0.200 g) are added.
- The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm).
- Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting residue is purified by silica gel column chromatography using a mobile phase of methanol in dichloromethane (1:15 v/v) to yield **(4-methylmorpholin-3-yl)methanol** as a yellow oil (0.130 g, 22% yield).

## Synthesis Workflow

## Synthesis of (4-Methylmorpholin-3-yl)methanol



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Caption: Workflow for the synthesis of **(4-Methylmorpholin-3-yl)methanol**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **(4-Methylmorpholin-3-yl)methanol** is not readily available in the public domain. However, predicted mass spectrometry data can be found in databases such as PubChemLite.

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	132.10192
[M+Na] <sup>+</sup>	154.08386
[M-H] <sup>-</sup>	130.08736
[M+NH <sub>4</sub> ] <sup>+</sup>	149.12846
[M+K] <sup>+</sup>	170.05780
[M+H-H <sub>2</sub> O] <sup>+</sup>	114.09190
[M+HCOO] <sup>-</sup>	176.09284
[M+CH <sub>3</sub> COO] <sup>-</sup>	190.10849
Data sourced from PubChemLite.	

## Biological Activity and Applications

Currently, there is a lack of specific biological activity data for **(4-Methylmorpholin-3-yl)methanol** in peer-reviewed literature. However, the morpholine nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.<sup>[4][5]</sup> Morpholine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.<sup>[5][6]</sup>

The structural analogue, (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride, is noted as a valuable intermediate in the synthesis of chiral drug candidates, particularly those targeting neurological or metabolic disorders.<sup>[7]</sup> This suggests that **(4-Methylmorpholin-3-yl)methanol** could similarly serve as a key building block in drug discovery programs. Its utility as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic structures.

Given the diverse biological roles of morpholine derivatives, **(4-Methylmorpholin-3-yl)methanol** represents a lead structure that could be further elaborated to explore potential

therapeutic applications. Researchers and drug development professionals may find this compound to be a valuable starting point for the design and synthesis of novel bioactive molecules.

## Safety Information

The hydrochloride salt of the (R)-enantiomer is associated with the following hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

## Conclusion

**(4-Methylmorpholin-3-yl)methanol** is a readily synthesizable morpholine derivative with potential applications as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, the established importance of the morpholine scaffold in drug discovery suggests that it is a compound of interest for the development of novel therapeutic agents. This technical guide provides a foundation of its chemical properties and synthesis to support further research and development efforts.

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